6-Hydroxy Bexarotene is a metabolite of Bexarotene.
6-Hydroxy Bexarotene
CAS No.: 368451-07-4
VCID: VC21335510
Molecular Formula: C24H28O3
Molecular Weight: 364.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
6-Hydroxy Bexarotene is an oxidative metabolite of bexarotene, a retinoid drug used primarily for treating cutaneous T-cell lymphoma (CTCL). Bexarotene itself is known for its selective activation of retinoid X receptors (RXRs), which play a crucial role in regulating cellular differentiation and proliferation . 6-Hydroxy Bexarotene, as a metabolite, retains significant biological activity, particularly in binding to RXRs and retinoic acid receptors (RARs), albeit with different affinities compared to its parent compound. Biological Activity and Receptor Binding6-Hydroxy Bexarotene acts as a high-affinity ligand for retinoid X receptors (RXRs), specifically binding to RXRα, RXRβ, and RXRγ, as well as to the retinoic acid receptor α (RARα). The dissociation constants (Kds) for these receptors are 3.46, 4.21, 4.83, and 8.17 μM, respectively . It demonstrates selective activation of RXRα, RXRβ, and RXRγ over RARα, RARβ, and RARγ in vitro, with half-maximal effective concentrations (EC50s) of 398, 356, 420, 4,414, 2,121, and 2,043 nM, respectively .
Research Findings and Potential Applications |
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CAS No. | 368451-07-4 | |||||||||||||||||||||
Product Name | 6-Hydroxy Bexarotene | |||||||||||||||||||||
Molecular Formula | C24H28O3 | |||||||||||||||||||||
Molecular Weight | 364.5 g/mol | |||||||||||||||||||||
IUPAC Name | 4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |||||||||||||||||||||
Standard InChI | InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |||||||||||||||||||||
Standard InChIKey | WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |||||||||||||||||||||
SMILES | CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |||||||||||||||||||||
Canonical SMILES | CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |||||||||||||||||||||
Appearance | White to Off-White Solid | |||||||||||||||||||||
Melting Point | >255°C | |||||||||||||||||||||
Purity | > 95% | |||||||||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||||||||
Synonyms | 4-[1-(5,6,7,8-Tetrahydro-6-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic Acid | |||||||||||||||||||||
PubChem Compound | 10067357 | |||||||||||||||||||||
Last Modified | Apr 15 2024 |
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